Antibacterial agent 169

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H25Cl2N5O3 |

|---|---|

Molecular Weight |

442.3 g/mol |

IUPAC Name |

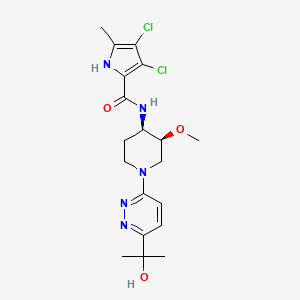

3,4-dichloro-N-[(3S,4R)-1-[6-(2-hydroxypropan-2-yl)pyridazin-3-yl]-3-methoxypiperidin-4-yl]-5-methyl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C19H25Cl2N5O3/c1-10-15(20)16(21)17(22-10)18(27)23-11-7-8-26(9-12(11)29-4)14-6-5-13(24-25-14)19(2,3)28/h5-6,11-12,22,28H,7-9H2,1-4H3,(H,23,27)/t11-,12+/m1/s1 |

InChI Key |

IHPUSMIRNYFREH-NEPJUHHUSA-N |

Isomeric SMILES |

CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl |

Canonical SMILES |

CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 169

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 169, also known as Compound 28, is a novel pyrrolamide-class antibacterial agent with potent activity against a range of bacteria, including drug-resistant strains.[1][2][3][4] Its mechanism of action is the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit).[1][3][4] By competitively inhibiting the ATP-binding sites on these enzymes, this compound effectively disrupts DNA replication and repair processes, leading to bacterial cell death.[3] This document provides a comprehensive technical overview of the agent's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action

The primary molecular targets of this compound are the ATP-binding sites of the GyrB subunit of DNA gyrase and the ParE subunit of Topoisomerase IV.[1][3][4] Both enzymes are crucial for bacterial survival and play distinct but related roles in managing DNA topology.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA. This process is vital for compacting the chromosome and for facilitating the unwinding of the DNA double helix, a necessary step for both replication and transcription. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the enzyme's function.

-

Topoisomerase IV: This enzyme's primary role is the decatenation, or unlinking, of daughter chromosomes following DNA replication. Without this separation, the bacterial cell cannot divide. Topoisomerase IV is also a heterotetramer, consisting of two ParC and two ParE subunits. Similar to GyrB, the ParE subunit contains the ATP-binding site and is responsible for the enzyme's ATPase activity.

This compound functions as a competitive inhibitor of ATP at the GyrB and ParE subunits. By occupying the ATP-binding pocket, it prevents the hydrolysis of ATP, which in turn blocks the conformational changes in the enzymes required for their DNA cleavage and ligation activities. This leads to a cessation of DNA supercoiling and decatenation, ultimately resulting in the inhibition of DNA synthesis and cell division, and culminating in bacterial cell death.

Quantitative Data

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The data highlights its potent inhibition of DNA gyrase and its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Enzymatic Inhibition

| Target Enzyme | Organism | IC50 (Inhibitory Concentration, 50%) |

| DNA Gyrase (GyrB) | Staphylococcus aureus | 49 nmol/L[1][3][4] |

| Topoisomerase IV (ParE) | Staphylococcus aureus | 1.513 µmol/L[1][3][4] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | < 0.03[1][2] |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | < 0.03[1][2] |

| Escherichia coli | Gram-negative | 1[1][2] |

Experimental Protocols

The following protocols are representative of the methods used to determine the mechanism of action and quantitative activity of this compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

S. aureus DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 500 mM potassium glutamate, 0.05 mg/mL albumin)[5]

-

Dilution Buffer (e.g., 50 mM Tris.HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% w/v glycerol)[5]

-

This compound stock solution (in DMSO)

-

Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

-

Agarose gel (1%)

-

TAE buffer

-

DNA stain (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.

-

Initiate the reaction by adding a pre-determined amount of S. aureus DNA gyrase.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the band corresponding to the supercoiled plasmid and an increase in the band for the relaxed plasmid.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

-

Bacterial culture (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

-

Prepare a standardized inoculum of the test bacterium (e.g., to ~5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the agent that completely inhibits bacterial growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.

Resistance Mechanisms

Resistance to pyrrolamide-class inhibitors like this compound can arise through mutations in the target enzymes. Spontaneous resistance mutations have been identified in the gyrB gene, specifically in the region that encodes the ATP-binding site. These mutations alter the binding pocket, reducing the affinity of the inhibitor for the enzyme while still allowing for ATP binding and function, thus conferring resistance.

Conclusion

This compound (Compound 28) is a potent inhibitor of bacterial DNA gyrase and Topoisomerase IV, acting through a clinically validated mechanism of ATP-competitive inhibition. Its strong activity against Gram-positive bacteria, including resistant strains, makes it a promising candidate for further development. The detailed understanding of its mechanism of action provides a solid foundation for future research and optimization of this class of antibacterial agents.

References

- 1. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. inspiralis.com [inspiralis.com]

Compound 28: A Quinone Derivative with Potent Anti-MRSA Activity

An in-depth analysis of scientific literature reveals that "Compound 28" is not a single entity but rather a designation used for at least three distinct antibacterial candidates in different research contexts. This guide provides a detailed technical overview of each of these compounds, catering to researchers, scientists, and drug development professionals. The information is organized to clearly distinguish between these molecules, presenting their unique chemical structures, mechanisms of action, and antibacterial profiles.

A significant antibacterial agent designated as "Compound 28" emerges from a series of novel pyrimidoisoquinolinquinone derivatives. This compound has demonstrated notable potency against methicillin-resistant Staphylococcus aureus (MRSA), even surpassing the efficacy of vancomycin in some instances.[1]

Quantitative Data

The antibacterial activity of this quinone-based Compound 28 and its analogs are summarized below. The data highlights its potent and selective activity against Gram-positive pathogens.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 28 | MRSA | 0.5 - 1 | [1] |

| Vancomycin | MRSA | 1 - 2 | [1] |

| Compound 28 | Enterococcus faecium | 1 - 2 | [1] |

| Compound 28 | Klebsiella pneumoniae | >64 | [1] |

Experimental Protocols

Synthesis of Pyrimidoisoquinolinquinone Core: The synthesis of Compound 28 involves a multi-step process. A key step is the ‘one-pot’ reaction to create the tricyclic quinone core. This is achieved through the oxidation of a hydroquinone precursor with silver (I) oxide at room temperature. The resulting activated quinone then undergoes a [3+3] cyclization with an aminouracil derivative. This is followed by aerobic oxidation to yield the stable quinone core. Subsequent modifications, such as the introduction of a thiophenolic ring substituent, lead to the final structure of Compound 28.[1]

Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of Compound 28 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to the mid-logarithmic phase and then diluted. The compounds were prepared in a series of two-fold dilutions in a 96-well microtiter plate. The bacterial suspension was added to each well, and the plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Logical Relationship Diagram

Caption: Workflow for the design, synthesis, and evaluation of quinone-based Compound 28.

Compound 28: An FtsZ Inhibitor Targeting Bacterial Cell Division

Another distinct molecule, also referred to as "Compound 28" in some studies, functions as an inhibitor of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms the Z-ring at the site of cell division, making it an attractive target for novel antibiotics. Inhibition of FtsZ leads to the disruption of cell division, resulting in filamentation and eventual cell death.

Mechanism of Action

This class of FtsZ inhibitors, including compounds with similar scaffolds to a "Compound 28," acts by interfering with the GTP-binding site of FtsZ. This prevents the proper polymerization of FtsZ monomers into protofilaments, which are essential for the formation of the Z-ring. Studies have shown that treatment of MRSA with an FtsZ inhibitor referred to as compound 28 resulted in the delocalization of the Z-ring from the mid-cell.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of FtsZ inhibitor Compound 28.

Experimental Protocols

FtsZ Polymerization Assay: The effect of the FtsZ inhibitor on polymerization can be monitored by light scattering in a spectrophotometer or by sedimentation assays. Purified FtsZ protein is incubated with GTP in a polymerization buffer. The inhibitor is added at various concentrations, and the change in light scattering at a specific wavelength (e.g., 350 nm) is measured over time. A decrease in light scattering in the presence of the inhibitor indicates inhibition of polymerization.

Bacterial Cytological Profiling: To observe the phenotypic effects of the FtsZ inhibitor, bacterial cells (e.g., B. subtilis or S. aureus) are treated with the compound. The cells are then stained with fluorescent dyes that label the cell membrane and the nucleoid. Microscopy is used to visualize changes in cell morphology, such as cell elongation (filamentation) and the localization of FtsZ, which can be visualized using an FtsZ-GFP fusion protein.

Antibacterial Agent 28: A Membrane-Active Honokiol/Magnolol Amphiphile

A third molecule, designated "Antibacterial agent 28," is a synthetic amphiphile derived from the natural products honokiol and magnolol. This compound is designed to mimic cationic antimicrobial peptides and exhibits potent activity against MRSA by disrupting the bacterial cell membrane.[3]

Quantitative Data

This compound displays excellent in vitro activity against a range of Gram-positive bacteria, including clinical MRSA isolates, with a favorable safety profile.

| Parameter | Value | Organism/Cell Line |

| MIC | 0.5 - 2 µg/mL | MRSA |

| Hemolytic Activity (HC50) | > 200 µg/mL | Human Red Blood Cells |

| Cytotoxicity (CC50) | > 50 µg/mL | Mammalian Cell Lines |

Experimental Protocols

Synthesis of Honokiol/Magnolol Amphiphiles: The synthesis of Antibacterial agent 28 starts from the natural biphenolic compounds honokiol or magnolol. The hydroxyl groups are functionalized with linker chains that terminate in cationic groups, such as quaternary ammonium salts. The specific length and nature of the linkers and the cationic heads are varied to optimize antibacterial activity and selectivity.

Membrane Permeabilization Assay: The ability of Antibacterial agent 28 to disrupt the bacterial membrane can be assessed using fluorescent dyes. For instance, the SYTOX Green assay is commonly used. SYTOX Green is a dye that cannot penetrate intact bacterial membranes. When the membrane is compromised by the compound, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. This fluorescence increase is measured over time using a fluorescence plate reader.

Mechanism of Action Workflow

Caption: Workflow of the membrane-disruptive mechanism of Antibacterial agent 28.

References

A Technical Guide to the Discovery and Synthesis of Novel Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This guide provides a comprehensive overview of the typical workflow, from initial discovery through to synthesis and preliminary characterization, using a representative, albeit hypothetical, case study of a novel antibacterial agent.

Discovery of a Novel Antibacterial Candidate

The journey to identify a new antibacterial agent often begins with high-throughput screening (HTS) of large compound libraries.[1][2][3] These libraries can contain a diverse array of synthetic molecules and natural products.[1][2][4] The primary goal of HTS is to identify "hits"—compounds that exhibit inhibitory activity against a target bacterium.[3]

A common approach involves whole-cell-based assays where compounds are tested for their ability to inhibit bacterial growth.[1][3] For instance, a library of over 125,000 molecules was screened to identify a new class of antibiotics.[5] Such large-scale screening is often automated to rapidly assess thousands of compounds.[3]

Experimental Workflow: High-Throughput Screening

References

- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput screen (HTS) – REVIVE [revive.gardp.org]

- 4. mdpi.com [mdpi.com]

- 5. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Target Identification and Validation of Compound 28 (CT1113), a Dual Inhibitor of USP25 and USP28

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 28, identified as CT1113, is a potent small molecule inhibitor of Ubiquitin-Specific Proteases 25 (USP25) and 28 (USP28). These deubiquitinating enzymes (DUBs) play critical roles in various cellular processes, and their dysregulation is implicated in the pathogenesis of numerous cancers. CT1113 exerts its anti-tumor activity by preventing the deubiquitination and subsequent stabilization of key oncoproteins, most notably c-MYC and NOTCH1. This targeted degradation of oncogenic drivers leads to cell cycle arrest, apoptosis, and the suppression of tumor growth in a broad range of cancer cell lines and preclinical models. This technical guide provides a comprehensive overview of the target identification and validation of CT1113, including detailed experimental protocols and data, to support further research and development of this promising anti-cancer agent.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its components have emerged as promising targets for therapeutic intervention. Deubiquitinating enzymes (DUBs) are key players in this system, reversing the process of ubiquitination and thereby rescuing proteins from degradation. USP28 has been identified as a crucial factor for the stability of the proto-oncoprotein c-MYC, a transcription factor frequently overexpressed in human cancers.[1] Similarly, both USP28 and its close homolog USP25 are implicated in the regulation of other oncogenic pathways, including NOTCH1 signaling.[2]

CT1113 was identified through a high-throughput screen of a synthetic compound library as a potent inhibitor of both USP25 and USP28.[3] Its ability to induce the degradation of c-MYC and other key oncoproteins makes it an attractive candidate for cancer therapy. This guide details the scientific evidence and methodologies used to identify and validate the molecular targets of CT1113 and characterize its mechanism of action.

Target Identification and Validation Data

The primary molecular targets of CT1113 have been identified as the deubiquitinating enzymes USP25 and USP28. The following tables summarize the quantitative data supporting this target engagement and the resulting cellular effects.

Table 1: Binding Affinity and Inhibitory Potency of CT1113 against USP25 and USP28

| Parameter | USP25 | USP28 | Reference |

| Binding Affinity (Kd) | Similar to USP28 | Similar to USP25 | [3] |

| Inhibitory Potency (IC50) | Potent | Potent | [3] |

Further optimization of lead compounds resulted in CT1113, which is potent against both USP28 and its closely related homolog, USP25. Surface plasmon resonance (SPR) analysis confirmed that CT1113 has similar Kd values for both USP25 and USP28.[3]

Table 2: In Vitro Anti-proliferative Activity of CT1113 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Sup-B15 | Ph+ Acute Lymphoblastic Leukemia | ~200 | [4] |

| BV-173 | Ph+ Acute Lymphoblastic Leukemia | ~200 | [4] |

| SW1990 | Pancreatic Cancer | Potent | [5] |

| HCT116 | Colon Cancer | Potent | [5] |

| A549 | Lung Cancer | Potent | [5] |

CT1113 has demonstrated potent growth inhibitory effects on various human cancer cell lines. For instance, in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL) cell lines, CT1113 displayed an IC50 of approximately 200 nM after 72 hours of treatment.[4]

Signaling Pathways and Mechanism of Action

CT1113's primary mechanism of action is the inhibition of USP25 and USP28, leading to the destabilization and degradation of their downstream substrates. The most well-characterized of these is the oncoprotein c-MYC.

Caption: CT1113 inhibits USP28/25, leading to c-MYC degradation and reduced proliferation.

In addition to c-MYC, CT1113-mediated inhibition of USP28 also affects other critical cancer-related proteins such as NOTCH1, a key driver in T-cell acute lymphoblastic leukemia (T-ALL).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation and characterization of CT1113.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay is used to measure the enzymatic activity of USP25 and USP28 and to determine the inhibitory effect of compounds like CT1113. A common method utilizes a fluorogenic substrate, Ubiquitin-Rhodamine110-Glycine (Ub-Rh110-Gly).

Materials:

-

Recombinant human USP25 and USP28 enzymes

-

Ubiquitin-Rhodamine110-Glycine (Ub-Rh110-Gly) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

-

CT1113 (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of CT1113 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted compound solutions to the wells of a 384-well plate. For control wells, add 2 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 18 µL of a solution containing the DUB enzyme (USP25 or USP28) in Assay Buffer to each well. The final enzyme concentration should be in the low nanomolar range and determined empirically for linear reaction kinetics.

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the Ub-Rh110-Gly substrate solution in Assay Buffer to each well. The final substrate concentration should be at or below the Km value for the enzyme.

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro deubiquitinase activity assay.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of CT1113 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

CT1113

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear-bottom microplates

-

Absorbance plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of CT1113 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CT1113 or vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in the dark.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[4][6]

Western Blotting for Protein Degradation

This technique is used to visualize the decrease in the levels of target proteins (e.g., c-MYC) following treatment with CT1113.

Materials:

-

Cancer cells treated with CT1113

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-USP28, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of CT1113 for the desired duration.

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like β-actin to normalize for protein loading.[7]

In Vivo Ubiquitination Assay

This assay is used to demonstrate that the degradation of target proteins is mediated by the ubiquitin-proteasome system and is enhanced by CT1113.

Materials:

-

Cells co-transfected with plasmids expressing HA-tagged ubiquitin and the protein of interest

-

CT1113 and a proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)

-

Dilution buffer (RIPA buffer without SDS)

-

Antibody against the protein of interest for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Co-transfect cells with plasmids for HA-ubiquitin and the target protein.

-

Treat the cells with CT1113 and/or MG132 for the indicated time.

-

Lyse the cells in denaturing lysis buffer and boil to dissociate protein-protein interactions.

-

Dilute the lysates with dilution buffer to reduce the SDS concentration.

-

Pre-clear the lysates with protein A/G beads.

-

Immunoprecipitate the protein of interest using a specific antibody overnight at 4°C.

-

Capture the immune complexes with protein A/G beads.

-

Wash the beads extensively with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in sample buffer.

-

Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein. A "smear" or ladder of higher molecular weight bands indicates ubiquitination.[8][9]

Conclusion

The collective evidence strongly supports the identification of USP25 and USP28 as the primary targets of Compound 28 (CT1113). The validation data, obtained through a series of robust in vitro and cellular assays, demonstrates that CT1113 effectively inhibits the deubiquitinase activity of its targets, leading to the degradation of key oncoproteins and subsequent anti-cancer effects. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of CT1113 and other DUB inhibitors. Continued research into the precise roles of USP25 and USP28 in different cancer contexts will be crucial for the clinical development of this promising class of targeted therapies.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 9. Ubiquitination assay [bio-protocol.org]

An In-depth Technical Guide to Antibacterial Agent 169 (Compound 28)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 169, also identified as compound 28 in recent literature, is a novel pyrrolamide-type inhibitor of bacterial type II topoisomerases, specifically targeting the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively. This document provides a comprehensive overview of its chemical structure, physicochemical and antibacterial properties, mechanism of action, and detailed experimental protocols for its evaluation. The data presented herein is collated from peer-reviewed scientific literature, intended to serve as a technical resource for researchers in the field of antibacterial drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic pyrrolamide derivative. While the exact chemical structure is proprietary to the developing entity, its key features include a pyrrolamide core, a piperidine moiety, and a hydroxyisopropyl pyridazine group, which are crucial for its potent antibacterial activity.

Table 1: Physicochemical Properties of this compound (Compound 28)

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | [1] |

| Molecular Weight | 442.34 g/mol | [1] |

| Appearance | Not publicly available | |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Soluble in DMSO | [2] |

Antibacterial Properties

This compound exhibits potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its activity against Gram-negative bacteria is less pronounced but still significant.

Table 2: In Vitro Inhibitory Activity of this compound (Compound 28)

| Target/Organism | Assay | Value | Reference |

| S. aureus DNA Gyrase (GyrB) | IC₅₀ | 49 nM | [1] |

| S. aureus Topoisomerase IV (ParE) | IC₅₀ | 1.513 µM | [1] |

| Staphylococcus aureus (MRSA) | MIC | <0.03 µg/mL | [1] |

| Staphylococcus epidermidis (MRSE) | MIC | <0.03 µg/mL | [3] |

| Enterococcus faecalis | MIC | 2 µg/mL | [4] |

| Streptococcus pneumoniae | MIC | ≤2 µg/mL | [4] |

| Escherichia coli | MIC | 1 µg/mL | [1] |

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Table 3: Pharmacokinetic Properties of this compound (Compound 28) in a Murine Model

| Parameter | Value | Reference |

| Bioavailability (Oral) | Excellent | [1] |

| Mitochondrial Toxicity | Much lower than AZD5099 | [1] |

| In vivo Efficacy | Demonstrated in mouse models of sepsis and thigh infection | [1][3] |

Mechanism of Action

This compound functions by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of these enzymes, the agent prevents the necessary conformational changes required for their function, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[4][5]

Experimental Protocols

Synthesis of this compound (Compound 28)

The synthesis of pyrrolamide-type GyrB/ParE inhibitors like compound 28 typically involves a multi-step process. While the specific, detailed synthesis protocol for compound 28 is not publicly available, a general synthetic route can be inferred from related literature.[6] The process generally starts with the construction of a substituted N-phenylpyrrolamide core, followed by the coupling of a piperazine or aminopyrrolidine linker, and finally the addition of the appropriate heterocyclic moiety (in this case, a hydroxyisopropyl pyridazine group).[6]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of agent 169 is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][7]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213)

-

This compound stock solution (in DMSO)

-

Saline solution (0.85%)

-

Spectrophotometer

-

Incubator (35-37 °C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.015 µg/mL).

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

-

Incubate the plates at 35-37 °C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[8]

-

Conclusion

This compound (Compound 28) is a promising novel antibacterial candidate with potent activity against clinically relevant Gram-positive pathogens, including resistant strains. Its mechanism of action, targeting the highly conserved GyrB and ParE subunits, makes it an attractive scaffold for further development. The favorable pharmacokinetic and safety profile observed in preclinical studies warrants further investigation of this compound as a potential therapeutic agent for challenging bacterial infections.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectrum of Activity and Mechanism of Action of Antibacterial Agent 169

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial agent 169 (also known as Compound 28), a novel pyrrolamide-type inhibitor of bacterial type II topoisomerases. The information presented herein is compiled from preclinical studies and is intended to inform research and development efforts in the field of antibacterial drug discovery.

Executive Summary

This compound is a potent inhibitor of DNA gyrase (GyrB) and topoisomerase IV (ParE), essential enzymes for bacterial DNA replication.[1][2][3][4] This agent demonstrates significant activity against a range of Gram-positive bacteria, including drug-resistant strains, and also exhibits inhibitory effects on select Gram-negative bacteria.[1][2] Preclinical data indicate a time-dependent bactericidal effect, a low frequency of spontaneous resistance development against Staphylococcus aureus, and favorable in vivo efficacy in mouse models of infection.[1][2]

Mechanism of Action

This compound functions by competitively inhibiting the ATP-binding sites of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[1][2][5] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair. By blocking their function, the agent induces lethal DNA damage and ultimately leads to bacterial cell death.

Caption: Mechanism of action of this compound.

In Vitro Activity

The in vitro activity of this compound has been evaluated through enzyme inhibition assays and determination of minimum inhibitory concentrations (MIC) against a panel of bacterial isolates.

Enzyme Inhibition

The inhibitory activity of agent 169 was quantified against purified S. aureus DNA gyrase and topoisomerase IV.

| Enzyme Target | IC₅₀ (Inhibitory Concentration 50%) |

| S. aureus DNA Gyrase | 49 nmol/L |

| S. aureus Topoisomerase IV | 1.513 µmol/L |

Table 1: IC₅₀ values for this compound against S. aureus type II topoisomerases.[1][2][3]

Spectrum of Antibacterial Activity

The minimum inhibitory concentration (MIC) of this compound was determined against a variety of Gram-positive and Gram-negative bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Gram-Positive | |

| Staphylococcus aureus (MSSA) | <0.03 |

| Staphylococcus aureus (MRSA) | <0.03 |

| Staphylococcus epidermidis | <0.03 |

| Enterococcus faecalis (VSE) | <0.03 |

| Enterococcus faecalis (VRE) | <0.03 |

| Streptococcus pneumoniae | <0.03 |

| Gram-Negative | |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | >64 |

| Pseudomonas aeruginosa | >64 |

| Acinetobacter baumannii | >64 |

Table 2: In vitro antibacterial activity of this compound.[1][2]

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in murine models of infection with methicillin-resistant Staphylococcus aureus (MRSA).

Murine Sepsis Model

In a mouse model of sepsis induced by MRSA, this compound demonstrated a significant protective effect compared to control drugs.[1][2][4]

Murine Thigh Infection Model

In a neutropenic mouse thigh infection model, this compound showed superior bactericidal activity against MRSA compared to vancomycin.[1][2][4]

Experimental Protocols

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of this compound on DNA gyrase and topoisomerase IV is typically assessed by measuring the inhibition of enzyme-mediated DNA supercoiling or decatenation, respectively.

Caption: Workflow for enzyme inhibition assays.

Protocol Details:

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP.

-

Substrate: For the gyrase assay, relaxed pBR322 plasmid DNA is used. For the topoisomerase IV assay, kinetoplast DNA (kDNA) is used.

-

Enzyme: Purified S. aureus DNA gyrase or topoisomerase IV is added to the reaction mixture.

-

Inhibitor: this compound is added at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a defined period, typically 30-60 minutes.

-

Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Analysis: The reaction products are resolved by agarose gel electrophoresis and visualized with a DNA stain. The intensity of the supercoiled or decatenated DNA bands is quantified to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination.

Conclusion

This compound represents a promising candidate for the development of new treatments for infections caused by drug-resistant Gram-positive bacteria. Its potent inhibition of essential bacterial enzymes, robust in vitro activity, and demonstrated in vivo efficacy warrant further investigation. The detailed protocols and data presented in this guide provide a foundation for future research and development of this novel antibacterial agent.

References

- 1. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

Methodological & Application

Application Notes and Protocols for Time-Kill Assay of Antibacterial Agent 169

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a time-kill assay to evaluate the in vitro bactericidal or bacteriostatic activity of "Antibacterial agent 169." The time-kill assay is a dynamic method that provides information on the rate at which an antibacterial agent kills a specific bacterium.

Introduction

The time-kill kinetic assay is a fundamental tool in antimicrobial drug development, offering insights into the pharmacodynamics of a novel agent by revealing its activity over time. This assay determines whether an antimicrobial agent exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) properties against a specific microorganism. Bactericidal activity is generally defined as a ≥ 3-log10 reduction in the colony-forming units (CFU)/mL, which is equivalent to 99.9% killing of the initial inoculum.[1] This protocol is designed to be a comprehensive guide for researchers to assess the efficacy of "this compound."

Experimental Principles

The core principle of the time-kill assay involves exposing a standardized population of bacteria in its logarithmic growth phase to a constant concentration of an antimicrobial agent. At specified time intervals, aliquots of the bacterial suspension are removed, serially diluted, and plated to enumerate the surviving viable bacteria. The change in bacterial count over time, plotted as log10 CFU/mL against time, provides a time-kill curve. This curve is then compared to a growth control (bacteria without the antimicrobial agent) to determine the agent's effect.

Hypothetical Profile of this compound

For the purpose of this protocol, we will assume the following hypothetical properties for "this compound":

| Property | Assumed Characteristic |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis |

| Target Organisms | Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and further dilutable in Mueller-Hinton Broth (MHB) |

| Minimum Inhibitory Concentration (MIC) | The MIC for the target organism should be predetermined before this assay. This protocol will use multiples of the MIC. |

Detailed Experimental Protocol

This protocol is based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Materials and Reagents

-

Bacterial Strain: Mid-logarithmic phase culture of the target Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 29213).

-

This compound: Stock solution of known concentration.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Plating Medium: Tryptic Soy Agar (TSA) or other suitable solid medium.

-

Diluent: Sterile 0.9% saline or Phosphate Buffered Saline (PBS).

-

Solvent: Sterile DMSO (if required for dissolving Agent 169).

-

Control Antibiotic: Vancomycin or other appropriate control for Gram-positive bacteria.

-

Sterile glassware and plasticware (flasks, tubes, pipette tips, microcentrifuge tubes, petri dishes).

-

Incubator (37°C), shaking incubator (optional).

-

Spectrophotometer.

-

Vortex mixer.

-

Micropipettes.

-

Automated colony counter or manual counting equipment.

Inoculum Preparation

-

From a fresh overnight culture of the target bacterium on a TSA plate, select 3-5 isolated colonies.

-

Inoculate the colonies into a flask containing MHB.

-

Incubate at 37°C with agitation (e.g., 180 rpm) until the culture reaches the mid-logarithmic phase of growth.[3] This is typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in fresh, pre-warmed MHB to achieve a starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the final test tubes.

Test Procedure

-

Prepare test tubes with MHB containing "this compound" at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include the following controls:

-

Growth Control: Bacterial inoculum in MHB without any antibacterial agent.

-

Solvent Control: Bacterial inoculum in MHB with the highest concentration of the solvent (e.g., DMSO) used to dissolve Agent 169. This is to ensure the solvent has no antibacterial effect.

-

Positive Control: Bacterial inoculum in MHB with a known effective antibiotic (e.g., Vancomycin at its MIC).

-

-

Add the prepared bacterial inoculum to each test tube to achieve the final target concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate all tubes at 37°C, with shaking if appropriate for the bacterial species.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[3]

-

Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

-

Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.

Experimental Workflow Diagram

Caption: Workflow for the time-kill assay of this compound.

Data Presentation and Interpretation

The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of "this compound" and the controls.

Tabulated Results

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Solvent Control) | Log10 CFU/mL (Agent 169 @ 0.5x MIC) | Log10 CFU/mL (Agent 169 @ 1x MIC) | Log10 CFU/mL (Agent 169 @ 2x MIC) | Log10 CFU/mL (Agent 169 @ 4x MIC) | Log10 CFU/mL (Positive Control) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 | 5.71 | 5.70 |

| 1 | 6.30 | 6.32 | 5.50 | 5.20 | 4.80 | 4.10 | 5.10 |

| 2 | 6.90 | 6.91 | 5.30 | 4.70 | 4.10 | 3.20 | 4.50 |

| 4 | 7.80 | 7.82 | 5.10 | 4.10 | 3.20 | <2.00 | 3.80 |

| 8 | 8.50 | 8.51 | 4.90 | 3.50 | <2.00 | <2.00 | 2.90 |

| 24 | 9.20 | 9.22 | 4.80 | 2.80 | <2.00 | <2.00 | <2.00 |

Note: <2.00 indicates the count is below the limit of detection.

Interpretation of Results

-

Bacteriostatic Activity: A reduction of < 3-log10 in CFU/mL compared to the initial inoculum.

-

Bactericidal Activity: A reduction of ≥ 3-log10 in CFU/mL compared to the initial inoculum.[1][3]

-

Synergism/Antagonism: If testing combinations of drugs, a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent may indicate synergy.

Data Analysis and Visualization Logic

The logical flow of data analysis involves converting raw colony counts into meaningful graphical representations to interpret the antibacterial effect.

Caption: Logical flow of data analysis for a time-kill assay.

Conclusion

The time-kill assay is a powerful method for characterizing the activity of a novel antibacterial agent. By following this detailed protocol, researchers can generate robust and reproducible data on the bactericidal or bacteriostatic properties of "this compound," which is crucial for its further development as a potential therapeutic. Careful attention to controls and accurate enumeration of viable bacteria are paramount for the successful execution of this assay.

References

Application Notes and Protocols: Antibacterial Agent 169 (Compound 28)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 169, also identified as Compound 28, is a potent pyrrolamide-based inhibitor of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE).[1] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial drug development. This document provides detailed application notes and protocols for the in vitro use of this compound, with a focus on its solubility and application in key antibacterial assays.

Physicochemical and Pharmacological Properties

This compound exhibits potent inhibitory activity against bacterial type II topoisomerases. The following table summarizes its known quantitative properties.

| Property | Value | Target Organism | Reference |

| IC₅₀ (Gyrase) | 49 nmol/L | Staphylococcus aureus | [1] |

| IC₅₀ (Topo IV) | 1.513 µmol/L | Staphylococcus aureus | [1] |

Solubility for In Vitro Studies

Protocol for Determining Solubility

It is best practice to experimentally determine the solubility of a compound in the desired solvent for your specific experimental conditions. Here is a general protocol for determining the solubility of this compound.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or desired aqueous buffer

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure:

-

Prepare a Saturated Solution:

-

To a known mass of this compound (e.g., 1 mg) in a microcentrifuge tube, add a small, precise volume of DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound dissolves completely, add small, incremental amounts of the compound until a precipitate is observed. If a precipitate is present, proceed to the next step.

-

-

Equilibrate:

-

Incubate the saturated solution at room temperature for 1-2 hours to ensure equilibrium is reached. Vortex the solution periodically.

-

-

Separate Undissolved Compound:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.

-

-

Determine the Concentration of the Supernatant:

-

Carefully collect a known volume of the clear supernatant.

-

Prepare a series of dilutions of the supernatant in the appropriate solvent.

-

Measure the concentration of this compound in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and the extinction coefficient is known) or HPLC with a standard curve.

-

-

Calculate Solubility:

-

Based on the concentration of the saturated supernatant, calculate the solubility in mg/mL or mM.

-

Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

This compound targets the ATP-binding sites of DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). By inhibiting the ATPase activity of these enzymes, the agent prevents the conformational changes necessary for DNA supercoiling, decatenation, and relaxation. This leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death.

Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound stock solution (in DMSO)

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Protocol Workflow:

Workflow for MIC determination.

Detailed Procedure:

-

Bacterial Inoculum Preparation:

-

From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of this compound:

-

In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

-

Well 11 should serve as a positive control (no drug), and well 12 as a negative control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

This compound stock solution (in DMSO)

-

DNA gyrase enzyme (S. aureus)

-

Relaxed plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide)

Protocol Workflow:

Workflow for DNA gyrase supercoiling inhibition assay.

Detailed Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Adjust the final volume with sterile water.

-

Include a no-enzyme control and a no-inhibitor control.

-

-

Enzyme Addition:

-

Add DNA gyrase to each reaction tube to initiate the reaction.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1 hour.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., SDS and proteinase K) and incubating for a further 30 minutes at 37°C.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the different DNA topoisomers are separated.

-

-

Visualization:

-

Stain the gel with a DNA stain and visualize the bands under UV light. Inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

-

Disclaimer

This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided in these application notes is for guidance only and may need to be optimized for specific experimental conditions.

References

Reconstitution protocol for "Compound 28" powder

To provide an accurate and specific reconstitution protocol, please identify which "Compound 28" you are working with. The designation "Compound 28" is used for several different chemical entities with distinct properties and applications.

To ensure the correct protocol is provided, please specify one or more of the following identifiers for your "Compound 28":

-

Chemical Name or IUPAC Name

-

CAS Number

-

Supplier and Product Number

-

Biological Target or Mechanism of Action (e.g., PD-1/PD-L1 inhibitor, PERK activator, σ2 receptor agonist, QPCTL inhibitor, SIRT1/2/3 inhibitor)

-

A relevant publication or patent number

Once you provide this information, a detailed and accurate application note and reconstitution protocol can be generated. Different compounds, even if they share a common designation like "Compound 28," can have vastly different solubilities, stabilities, and handling requirements. Providing a generic protocol would be scientifically unsound and potentially hazardous.

For example, the search results show multiple distinct compounds referred to as "Compound 28":

-

A PD-1/PD-L1 Inhibitor with CAS No. 1062172-60-4 is soluble in DMSO.

-

MK-28 , a PERK activator, is also soluble in DMSO.

-

PB 28 dihydrochloride , a σ2 receptor agonist, is soluble in water with gentle warming.

-

QP5038 , a QPCTL inhibitor, is soluble in DMSO and can be prepared in various formulations for in vivo use.

-

SIRT-IN-1 , a SIRT1/2/3 inhibitor, is soluble in DMSO and can also be prepared in different vehicles.

Without specific details, it is impossible to create a meaningful and safe protocol. Please provide the requested information so that a customized and accurate protocol can be developed to meet your research needs.

Application Notes and Protocols for Antibacterial Agent 169

For Research Use Only.

Introduction

Antibacterial Agent 169 is a pyrrolamide-based inhibitor targeting the bacterial type II topoisomerases, DNA gyrase (GyrB) and topoisomerase IV (ParE).[1] These enzymes are essential for bacterial DNA replication, repair, and decatenation, making them validated targets for antibacterial drugs. A key advantage of targeting GyrB and ParE is the structural difference between bacterial and eukaryotic type II topoisomerases, which suggests a high degree of selectivity and lower potential for cytotoxicity in mammalian cells. This attribute makes this compound a promising candidate for the elimination of bacterial contaminants in eukaryotic cell cultures with minimal impact on the host cells.

Recent discoveries have also identified potent antibiotics, such as Anthracimycin B, from the deep-sea actinomycete Streptomyces cyaneofuscatus M-169.[2][3][4][5] While distinct from the pyrrolamide-based this compound, these findings highlight the rich diversity of novel antibacterial compounds from microbial sources. Anthracimycin has demonstrated significant activity against Gram-positive bacteria and also exhibits low toxicity to human cells.[2][6][7]

This document provides detailed application notes and protocols for the use of this compound in a research setting, particularly for the control of bacterial contamination in cell culture.

Mechanism of Action

This compound functions by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV in bacteria.[8][9][10] This inhibition prevents the enzymes from carrying out their essential functions in managing DNA topology, leading to a disruption of DNA replication and repair, and ultimately resulting in bacterial cell death.[11][12] Due to the significant structural differences between bacterial GyrB/ParE and the equivalent eukaryotic topoisomerases, this compound exhibits a high degree of selectivity for bacterial cells.[8][9]

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for pyrrolamide-type inhibitors and Anthracimycin.

Table 1: Antibacterial Activity of Pyrrolamide-Type Inhibitors

| Bacterial Species | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ≤ 2 | [1] |

| Streptococcus pneumoniae | ≤ 2 | [1] |

| Enterococcus faecium | ≤ 2 | [1] |

| Escherichia coli | ≥ 64 | [1] |

| Haemophilus influenzae | 2 | [1] |

Table 2: Cytotoxicity Data for Pyrrolamide-Type Inhibitors and Anthracimycin

| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |

| Pyrrolamide (representative) | Mammalian and Fungal | MIC | > 64 µg/mL | [1] |

| Anthracimycin | Human Carcinoma Cells | IC50 | 70 mg/L | [6] |

| Anthracimycin | HaCaT (Human Keratinocytes) | IC50 | > 14 µg/mL | [2] |

| Anthracimycin | General Human Cells | IC50 | > 30 µM | [7] |

| Anthracimycin B | HaCaT (Human Keratinocytes) | IC50 | > 14 µg/mL | [2] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial contaminant.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Bacterial culture of interest

-

Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the bacterial growth medium in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the bacterial inoculum to each well containing the diluted antibacterial agent.

-

Include a positive control (bacteria with no antibacterial agent) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antibacterial agent at which no visible growth of the bacteria is observed.

Caption: Workflow for MIC determination.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is to assess the cytotoxic effect of this compound on a mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the antibacterial agent.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the antibacterial agent) and a no-treatment control.

-

Incubate the plate for 24-48 hours in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the no-treatment control.

Caption: Workflow for MTT cytotoxicity assay.

Protocol 3: Elimination of Bacterial Contamination from Cell Culture

This protocol provides a general guideline for using this compound to eliminate bacterial contamination from a precious cell culture.

Materials:

-

Contaminated cell culture

-

This compound (use at a concentration that is effective against the contaminating bacteria but non-toxic to the mammalian cells, e.g., 2-5 times the MIC, while staying well below the cytotoxic concentration).

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Wash the contaminated cells twice with sterile PBS to remove as much of the bacteria and contaminated medium as possible.

-

Add fresh complete cell culture medium containing the predetermined effective and non-toxic concentration of this compound.

-

Culture the cells for 3-5 passages in the medium containing the antibacterial agent.

-

Visually inspect the culture daily for any signs of remaining contamination or adverse effects on the cells.

-

After 3-5 passages, culture the cells in antibiotic-free medium for at least two passages to ensure the contamination has been eliminated and the cells can proliferate normally.

-

It is highly recommended to perform a sterility test (e.g., plating a sample of the culture supernatant on bacterial growth agar) to confirm the complete removal of bacteria.

Troubleshooting

-

Persistent Contamination: If the contamination persists, the contaminating bacterium may be resistant to this compound. In this case, it is advisable to identify the bacterium and perform susceptibility testing to select a more appropriate antibiotic. The concentration of this compound may also need to be optimized.

-

Cell Toxicity: If the mammalian cells show signs of toxicity (e.g., reduced proliferation, morphological changes), the concentration of this compound may be too high. A lower concentration should be tested, or a different antibacterial agent should be considered.

-

Recurrence of Contamination: If the contamination reappears after removal of the antibacterial agent, it may indicate that not all bacteria were eliminated. A longer treatment period or a higher concentration of the agent may be necessary. Ensure aseptic techniques are strictly followed to prevent re-contamination.

Ordering Information

For research use only. Not for use in diagnostic procedures.

Disclaimer: The information provided in this document is for research use only. It is the responsibility of the user to determine the suitability of this product for their particular application.

References

- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05049H [pubs.rsc.org]

- 3. Anthracimycin B, a Potent Antibiotic against Gram-Positive Bacteria Isolated from Cultures of the Deep-Sea Actinomycete Streptomyces cyaneofuscatus M-169 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anthracimycin - Wikipedia [en.wikipedia.org]

- 7. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Tricyclic GyrB/ParE (TriBE) Inhibitors: A New Class of Broad-Spectrum Dual-Targeting Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual targeting DNA gyrase B (GyrB) and topoisomerse IV (ParE) inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy of Compound 28 in a Murine Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 28, a novel β-lactam-azide analogue, has demonstrated significant potential as an orally active antitumor agent.[1][2] This document provides detailed protocols and data from in vivo efficacy studies of Compound 28 in a murine xenograft model of human gastric carcinoma. The compound functions as a tubulin polymerization inhibitor by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] The data presented herein supports the potential of Compound 28 for further preclinical and clinical development.

Mechanism of Action: Targeting Tubulin Polymerization

Compound 28 exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[4] It specifically binds to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[1][2][5] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[1][2][3]

Caption: Signaling pathway of Compound 28's antitumor activity.

In Vivo Efficacy in MGC-803 Xenograft Model

The antitumor activity of Compound 28 was evaluated in a subcutaneous xenograft model using the human gastric carcinoma cell line MGC-803 in BALB/c nude mice.[1][6]

Summary of In Vivo Antitumor Activity

Oral administration of Compound 28 resulted in a dose-dependent inhibition of tumor growth.[1][6] The following tables summarize the key findings after 21 days of treatment.

Table 1: Tumor Volume and Weight

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | Tumor Growth Inhibition Rate (%) |

| Control (Saline) | - | 1665.98 ± 568.36 | 1.23 ± 0.28 | - |

| CA-4P (Positive Control) | 100 | Not Reported | 0.45 ± 0.22 | 63.27 |

| Compound 28 | 25 | Not Reported | 1.09 ± 0.31 | 10.99 |

| Compound 28 | 50 | Not Reported | 0.85 ± 0.32 | 30.78 |

| Compound 28 | 100 | Significantly Reduced | 0.53 ± 0.20 | 59.34 |

Data extracted from a study by Fu et al. (2017).[2][6] CA-4P (Combretastatin A-4 Phosphate) was used as a positive control.

Table 2: Animal Body Weight

| Treatment Group | Dose (mg/kg) | Initial Mean Body Weight (g) | Final Mean Body Weight (g) |

| Control (Saline) | - | Not Reported | Not Reported |

| CA-4P | 100 | Not Reported | Not Reported |

| Compound 28 | 25 | Not Reported | No significant loss |

| Compound 28 | 50 | Not Reported | No significant loss |

| Compound 28 | 100 | Not Reported | No significant loss |

Importantly, no significant loss of body weight was observed in the mice treated with Compound 28, indicating good tolerance at the tested doses.[1][2]

Experimental Protocols

MGC-803 Xenograft Mouse Model Protocol

This protocol outlines the procedure for establishing a subcutaneous xenograft model of human gastric carcinoma using MGC-803 cells in nude mice.

Materials:

-

MGC-803 human gastric carcinoma cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel (optional)

-

Female BALB/c nude mice (4-6 weeks old)[7]

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Animal housing facility with sterile conditions

Procedure:

-

Cell Culture:

-

Culture MGC-803 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage the cells every 2-3 days to maintain logarithmic growth phase.

-

-

Cell Preparation for Injection:

-

On the day of injection, harvest the cells by trypsinization.

-

Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

-

Centrifuge the cells and resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 4 x 10⁷ cells/mL.[7]

-

-

Tumor Cell Implantation:

-

Acclimatize the BALB/c nude mice for at least one week.

-

Subcutaneously inject 100 µL of the cell suspension (containing 4 x 10⁶ MGC-803 cells) into the right flank of each mouse.[7]

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor appearance.

-

Once tumors are palpable, measure the tumor volume every 2-3 days using calipers.

-

Calculate tumor volume using the formula: Volume = (length x width²) / 2.

-

In Vivo Efficacy Study Protocol

Procedure:

-

Group Allocation:

-

When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Prepare Compound 28 formulations for oral gavage at the desired concentrations (e.g., 25, 50, and 100 mg/kg) in a suitable vehicle (e.g., saline).

-

Administer the respective treatments (vehicle control, positive control, or Compound 28) to the mice daily via oral gavage for 21 consecutive days.[6]

-

-

Data Collection:

-

Measure tumor volumes and body weights of the mice every 2-3 days throughout the study.

-

Observe the mice daily for any signs of toxicity or adverse effects.

-

-

Endpoint Analysis:

-

At the end of the 21-day treatment period, euthanize the mice.

-

Excise the tumors and record their final weight.

-

(Optional) Process the tumors for further analysis, such as histopathology, immunohistochemistry, or Western blotting, to evaluate target engagement and pharmacodynamic markers.

-

Caption: Experimental workflow for the in vivo efficacy study.

References

- 1. Structure-Activity Relationship Studies of β-Lactam-azide Analogues as Orally Active Antitumor Agents Targeting the Tubulin Colchicine Site [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2.6. Subcutaneous xenograft assays [bio-protocol.org]

Application Notes and Protocols for Gyrase and Topoisomerase IV Inhibition Assays Using "Antibacterial agent 169"

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 169," a novel pyrrolamide-type compound, has demonstrated potent inhibitory activity against bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and Topoisomerase IV (ParE). These enzymes are essential for bacterial DNA replication, transcription, and chromosome segregation, making them validated targets for the development of new antibacterial agents.[1][2][3] This document provides detailed application notes and protocols for assessing the inhibitory effects of "this compound" on Gyrase and Topoisomerase IV from Staphylococcus aureus.